Cas no 56109-24-1 (Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-)

Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl- structure
56109-24-1 structure
Product Name:Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-
CAS-nummer:56109-24-1
MF:C15H16N3S
MW:270.372641563416
CID:349767
PubChem ID:7084
Update Time:2025-04-19

Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-
    • (7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium
    • TOLONIUM [WHO-DD]
    • (7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;hydrochloride
    • NS00040892
    • Tolonium ion
    • cid_16682403
    • NCI60_000268
    • AB00443638_08
    • (7-amino-8-methyl-3-phenothiazinylidene)-dimethylammonium;hydrochloride
    • 3-Amino-7-(dimethylamino)-2-methylphenothiazin-5-ium
    • NCGC00181775-01
    • NS00004526
    • (7-amino-8-methyl-phenothiazin-3-ylidene)-dimethyl-ammonium;hydrochloride
    • Tolonium cation
    • CHEBI:87648
    • MLS000738130
    • BDBM52827
    • 56109-24-1
    • UNII-P3Y6XJA2D1
    • DTXSID50859161
    • SCHEMBL2626791
    • N7,N7,2-trimethylphenothiazin-5-ium-3,7-diamine
    • CHEMBL1197206
    • (7-azanyl-8-methyl-phenothiazin-3-ylidene)-dimethyl-azanium;hydrochloride
    • P3Y6XJA2D1
    • SCHEMBL460238
    • BDBM50430742
    • CHEMBL1622638
    • Q27159802
    • Tolonium
    • SMR000393892
    • NSC11225
    • Inchi: 1S/C15H15N3S/c1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13/h4-8,16H,1-3H3/p+1
    • InChI-sleutel: KZEUBCUXBNEMSQ-UHFFFAOYSA-O
    • LACHT: S1C2C=C(C(C)=CC=2N=C2C=C/C(/C=C12)=[N+](/C)\C)N

Berekende eigenschappen

  • Exacte massa: 270.10668
  • Monoisotopische massa: 270.10649370g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 0
  • Complexiteit: 512
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 66.7Ų

Experimentele eigenschappen

  • PSA: 42.15
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